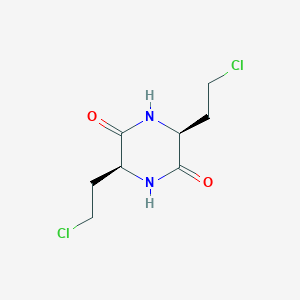

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione

Vue d'ensemble

Description

Gavestinel est un antagoniste non compétitif hautement puissant et sélectif qui agit au niveau du site de liaison de la glycine insensible à la strychnine du complexe récepteur-canal du N-méthyl-D-aspartate. Il a été développé par GlaxoSmithKline pour le traitement de l'hémorragie intracérébrale aiguë et de l'accident vasculaire cérébral ischémique. Malgré ses résultats précliniques prometteurs, il n'a pas montré d'efficacité dans de grands essais cliniques .

Méthodes De Préparation

Gavestinel est synthétisé en substituant l'indole-2-carboxylate en position C-3 par une chaîne latérale insaturée. La voie de synthèse implique la réaction de l'indole-2-carboxylate avec un dérivé approprié de l'aniline dans des conditions de réaction spécifiques . Les méthodes de production industrielle du Gavestinel ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Gavestinel subit plusieurs types de réactions chimiques, notamment l'hydroxylation. L'une des principales réactions implique l'hydroxylation de Gavestinel par le cytochrome P450 2C9 pour former la p-Hydroxygavestinel . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les enzymes cytochrome P450 et les cofacteurs appropriés. Le principal produit formé à partir de cette réaction est la p-Hydroxygavestinel .

Applications de la recherche scientifique

Gavestinel a été largement étudié pour ses propriétés neuroprotectrices dans le contexte de l'accident vasculaire cérébral ischémique. Il agit comme un antagoniste sélectif au niveau du site de la glycine du récepteur du N-méthyl-D-aspartate, qui est impliqué dans l'excitotoxicité lors d'un AVC . Malgré son échec dans les essais cliniques, il reste un composé d'intérêt dans la recherche préclinique pour ses effets neuroprotecteurs potentiels . De plus, Gavestinel a été étudié pour ses effets sur la mémoire, l'apprentissage et les systèmes cardiovasculaires, ne montrant pas d'effets secondaires significatifs dans les études précliniques .

Mécanisme d'action

Gavestinel exerce ses effets en se liant sélectivement au site de la glycine sur le complexe récepteur du N-méthyl-D-aspartate. Cette liaison inhibe l'activité du récepteur, empêchant la surstimulation qui conduit à une augmentation des niveaux de calcium intracellulaire et des dommages aux cellules neuronales lors de conditions ischémiques ou hypoxiques . Les cibles moléculaires impliquées comprennent le récepteur du N-méthyl-D-aspartate et ses voies associées .

Applications De Recherche Scientifique

Gavestinel has been extensively studied for its neuroprotective properties in the context of ischemic stroke. It acts as a selective antagonist at the glycine site of the N-methyl-D-aspartate receptor, which is involved in excitotoxicity during stroke . Despite its failure in clinical trials, it remains a compound of interest in preclinical research for its potential neuroprotective effects . Additionally, Gavestinel has been studied for its effects on memory, learning, and cardiovascular systems, showing no significant side effects in preclinical studies .

Mécanisme D'action

Gavestinel exerts its effects by binding selectively to the glycine site on the N-methyl-D-aspartate receptor complex. This binding inhibits the receptor’s activity, preventing the overstimulation that leads to increased intracellular calcium levels and neural cell damage during ischemic or hypoxic conditions . The molecular targets involved include the N-methyl-D-aspartate receptor and its associated pathways .

Comparaison Avec Des Composés Similaires

Gavestinel est unique par sa haute sélectivité et son affinité pour le site de la glycine du récepteur du N-méthyl-D-aspartate. Les composés similaires comprennent d'autres antagonistes du récepteur du N-méthyl-D-aspartate tels que la kétamine, la mémantine et le sulfate de magnésium. La sélectivité de Gavestinel pour le site de la glycine le distingue de ces composés, qui ciblent souvent le site du glutamate .

Propriétés

IUPAC Name |

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWJWDYDLDQLDK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C1C(=O)NC(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)[C@H]1C(=O)N[C@H](C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355958 | |

| Record name | AC1LGBGW | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333325-25-9 | |

| Record name | AC1LGBGW | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

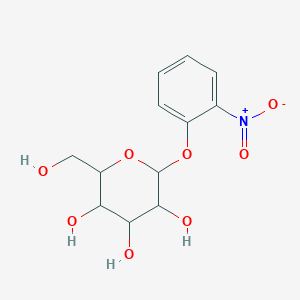

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

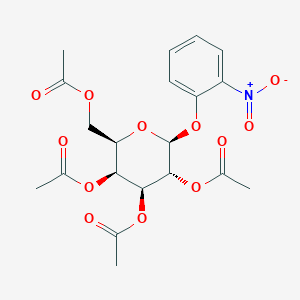

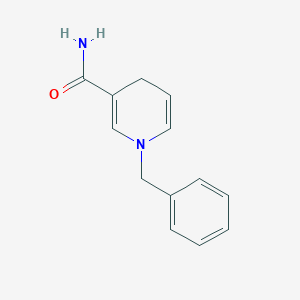

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)